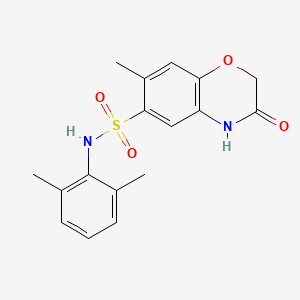![molecular formula C20H20O4 B5775597 4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one CAS No. 6632-38-8](/img/structure/B5775597.png)
4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavones. It is also known as ECG or 7-methoxyflavone. This compound has gained attention for its potential therapeutic applications due to its ability to modulate various biological processes.
作用机制
ECG exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. ECG has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes. Furthermore, ECG has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and physiological effects:
ECG has been shown to have various biochemical and physiological effects. Research has shown that ECG can reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. ECG has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Additionally, ECG has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
ECG has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. Additionally, ECG has been extensively studied, and its effects have been well-characterized. However, one limitation of ECG is that it has low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on ECG. One area of interest is the potential use of ECG as a therapeutic agent for various inflammatory diseases. Additionally, research could focus on the development of more efficient synthesis methods for ECG. Furthermore, research could investigate the potential use of ECG in combination with other compounds for enhanced therapeutic effects.
合成方法
The synthesis of ECG involves the reaction between 7-hydroxyflavone and 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction yields ECG as a yellow crystalline solid.
科学研究应用
ECG has been extensively studied for its potential therapeutic applications. Research has shown that ECG can modulate various biological processes such as inflammation, oxidative stress, and apoptosis. ECG has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, ECG has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
属性
IUPAC Name |
4-ethyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-15-11-19(21)24-20-13(2)18(10-9-17(15)20)23-12-14-5-7-16(22-3)8-6-14/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVFFGMOEWNCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984906 |
Source


|
| Record name | 4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one | |
CAS RN |
6632-38-8 |
Source


|
| Record name | 4-Ethyl-7-[(4-methoxyphenyl)methoxy]-8-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5775533.png)
![4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5775538.png)

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetamide](/img/structure/B5775550.png)
![N-isobutyl-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5775572.png)




![3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5775599.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide](/img/structure/B5775611.png)
![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)
